2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate can be synthesized through an esterification reaction between 2-(2-Oxopyrrolidin-1-yl)ethanol and methacrylic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with inhibitors like MEHQ (4-methoxyphenol) to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-(2-Oxopyrrolidin-1-yl)ethanol and methacrylic acid.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical applications.
Materials Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers. These polymers can interact with biological systems or materials, imparting specific properties such as biocompatibility, mechanical strength, and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate: Similar in structure but contains an imidazolidinone ring instead of a pyrrolidinone ring.
(2-Oxopyrrolidin-1-yl)methyl 2-methylprop-2-enoate: Similar but with a different ester linkage.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of a pyrrolidinone ring and a methacrylate group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific polymer characteristics .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPGZQPUZSUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147485-90-3 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-pyrrolidinyl)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147485-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10431548 | |
Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-25-8 | |
Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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